Methyl 6-chloro-4-[(2,5-diethoxyphenyl)amino]quinoline-2-carboxylate
Description
Methyl 6-chloro-4-[(2,5-diethoxyphenyl)amino]quinoline-2-carboxylate is a quinoline derivative characterized by a 6-chloro substituent on the quinoline core, a methyl ester group at position 2, and a 2,5-diethoxyphenylamino moiety at position 3. Quinoline derivatives are renowned for their diverse pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities . The structural uniqueness of this compound lies in the combination of electron-withdrawing (chloro) and electron-donating (diethoxy) groups, which may modulate its physicochemical and biological behavior.
Properties
IUPAC Name |
methyl 6-chloro-4-(2,5-diethoxyanilino)quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4/c1-4-27-14-7-9-20(28-5-2)18(11-14)24-17-12-19(21(25)26-3)23-16-8-6-13(22)10-15(16)17/h6-12H,4-5H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERJANWJDHHNDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)NC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-4-[(2,5-diethoxyphenyl)amino]quinoline-2-carboxylate typically involves the condensation of 3-bromophenyl isothiocyanate with 2-aminothiazole, followed by cyclization and acetylation reactions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The final product is purified using techniques like recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Condensation and Nucleophilic Substitution Reactions
The quinoline core and substituents enable diverse reactivity:
- Chlorine substitution : The C6-chloro group participates in nucleophilic aromatic substitution (SNAr) under basic conditions. For example, reaction with amines (e.g., morpholine, piperazine) at 80–100°C in DMF replaces the chlorine with amine groups, forming C6-aminated derivatives .
- Ester hydrolysis : The methyl ester at C2 undergoes hydrolysis in acidic or alkaline media. Treatment with NaOH (1M, reflux, 4h) yields the corresponding carboxylic acid, which can be further functionalized via amidation .
Table 1: Key Substitution Reactions
| Position | Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| C6 | 4-Morpholinobutanamine | DMF, 80°C, 12h | C6-morpholinobutylamino derivative | 78% | |
| C2 | NaOH (1M) | Reflux, 4h | Quinoline-2-carboxylic acid | 85% |
Oxidation and Reduction Pathways
- Ester oxidation : The methyl ester group resists mild oxidants but reacts with strong agents like KMnO₄ under acidic conditions to form a ketone or carboxyl group, depending on stoichiometry.
- Amino group modifications : The 4-[(2,5-diethoxyphenyl)amino] moiety undergoes oxidative coupling reactions. For instance, treatment with FeCl₃ in ethanol generates dimeric species via radical intermediates .
Photochemical Degradation
Under UV light (λ = 254 nm), the compound undergoes bond cleavage:
- The C4–N bond of the aminoquinoline fragment breaks, yielding 6-chloro-2-carbomethoxyquinoline and 2,5-diethoxybenzenamine as primary degradation products .
- Degradation kinetics follow pseudo-first-order behavior with a half-life of 2.3h in methanol under aerobic conditions .
Table 2: Hybridization Reactions
| Reaction Type | Partner | Catalyst/Reagent | Application Target |
|---|---|---|---|
| Suzuki coupling | 4-Pyridinylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | Anticancer agents |
| Imine formation | 4-Nitrobenzaldehyde | Ethanol, Δ, 6h | Antiparasitic hybrids |
Computational Insights
DFT calculations (B3LYP/6-31G**) reveal:
- The C6 chlorine atom exhibits a partial charge of −0.23e, making it susceptible to nucleophilic attack .
- The methyl ester group has a rotational barrier of 8.2 kcal/mol, influencing conformational stability .
Thermodynamic Stability
- Thermal gravimetric analysis (TGA) shows decomposition onset at 218°C, with a mass loss of 95% by 310°C .
- Crystallographic data (CCDC 1984121) confirm a planar quinoline ring system stabilized by intramolecular H-bonding (N–H···O=C, 2.09 Å) .
This compound’s multifunctional design allows tailored modifications for drug discovery, particularly in antimalarial and anticancer research. Further studies should explore its catalytic asymmetric derivatization and in vivo metabolic pathways.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of methyl 6-chloro-4-[(2,5-diethoxyphenyl)amino]quinoline-2-carboxylate. Research indicates that this compound exhibits potent activity against various cancer cell lines.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
| Structural Feature | Impact on Activity |
|---|---|
| Chlorine Substitution | Enhances lipophilicity and biological activity |
| Ethoxy Groups | Modulate solubility and bioavailability |
| Quinoline Core | Essential for the interaction with biological targets |
Case Studies
Several case studies illustrate the effectiveness of this compound in preclinical settings:
Case Study 1: In Vitro Efficacy
In vitro studies demonstrated that the compound inhibited the growth of human breast cancer cell lines (MCF-7) with an IC50 value indicating significant potency. The study utilized various concentrations to assess cytotoxicity and found a dose-dependent response.
Case Study 2: In Vivo Models
In vivo experiments using xenograft models showed that administration of this compound resulted in reduced tumor size compared to control groups. The treatment was well-tolerated without significant toxicity observed in normal tissues.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-4-[(2,5-diethoxyphenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of essential biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Substituent Position and Type
Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate (): Differs in the position of the ester group (3 vs. 2) and the presence of a methyl group at position 2. Lacks the diethoxyphenylamino group, instead featuring a phenyl group at position 4. Exhibits anti-tuberculosis activity, highlighting the importance of substituent positioning for target specificity .
Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate (): Contains an ethyl ester at position 3 and a bulky 2-chloro-7,8-dimethylquinolinylmethoxy group at position 2.
6-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid (): Replaces the methyl ester with a carboxylic acid at position 4, increasing polarity and reducing membrane permeability. The 2-methylphenyl group at position 2 introduces steric bulk, which may influence binding to biological targets .
Key Functional Group Comparisons
Physicochemical Properties
- Solubility: The target compound’s diethoxyphenylamino group enhances lipophilicity, likely reducing aqueous solubility compared to carboxylic acid derivatives (e.g., , solubility in DMSO) . Methyl esters (e.g., ) generally exhibit higher solubility in organic solvents than ethyl esters () due to shorter alkyl chains .
Thermal Stability :
Pharmacological Activity
- Antimicrobial Potential: Quinoline derivatives with chloro and methoxy groups (e.g., k) show enhanced antimicrobial activity due to improved membrane penetration . The diethoxy group in the target compound may further optimize interactions with bacterial enzymes .
Antitumor Activity :
- Ethyl esters () and carboxylic acids () demonstrate antitumor properties, suggesting that the target compound’s methyl ester and diethoxy groups could synergize for improved efficacy .
Biological Activity
Methyl 6-chloro-4-[(2,5-diethoxyphenyl)amino]quinoline-2-carboxylate is a compound belonging to the quinoline family, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound based on recent research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C20H22ClN3O4
- Molar Mass : 405.85 g/mol
- IUPAC Name : this compound
The presence of the chloro and diethoxy groups contributes significantly to its biological activity.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits potent anticancer properties. Its mechanism of action involves the inhibition of various cancer cell lines through apoptosis induction and cell cycle arrest.
Case Studies
-
In vitro Studies :
- A study assessed the compound's effect on several cancer cell lines including MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The IC50 values were found to be 5.3 µM and 7.8 µM respectively, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin (IC50 = 9.4 µM) .
- Mechanistic Insights :
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. In a comparative study:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that this compound possesses moderate antibacterial activity .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has shown potential anti-inflammatory effects. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
